5-(bromomethyl)-6-chloro-1,3-benzodioxole
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Overview
Description
5-(bromomethyl)-6-chloro-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-6-chloro-1,3-benzodioxole typically involves the bromination of 6-chloro-2H-1,3-benzodioxole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-6-chloro-1,3-benzodioxole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, sodium thiolate, or sodium alkoxide, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzodioxoles with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzodioxoles.
Scientific Research Applications
5-(bromomethyl)-6-chloro-1,3-benzodioxole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-6-chloro-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition or activation of biological functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-6-chloro-2H-1,3-benzodioxole
- 5-(Hydroxymethyl)-6-chloro-2H-1,3-benzodioxole
- 5-(Methoxymethyl)-6-chloro-2H-1,3-benzodioxole
Uniqueness
5-(bromomethyl)-6-chloro-1,3-benzodioxole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is advantageous in synthetic applications where selective functionalization is required.
Properties
CAS No. |
182479-74-9 |
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Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
5-(bromomethyl)-6-chloro-1,3-benzodioxole |
InChI |
InChI=1S/C8H6BrClO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 |
InChI Key |
CYVUVCLPZRJNRF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CBr)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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